3-Amino-5-(4-methylphenyl)benzoic acid
Description
3-Amino-5-(4-methylphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-methylphenyl substituent at the 5-position of the aromatic ring. For instance, benzoic acid derivatives with amino and aryl substituents are frequently explored as intermediates for synthesizing bioactive molecules, such as histone deacetylase (HDAC) inhibitors or prodrugs .
Properties
IUPAC Name |
3-amino-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBHWJXBLGNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562245 | |
| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-17-2 | |
| Record name | 5-Amino-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129192-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction typically requires the use of acylating reagents and specific reaction conditions to ensure selective monoacylation . Another method involves the reduction of 4-methyl-3-nitroaniline followed by acylation with benzoyl chloride .
Industrial Production Methods
Industrial production of 3-Amino-5-(4-methylphenyl)benzoic acid often involves continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and selectivity. For example, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a related compound, with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and electrophilic reagents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction of nitro groups can yield aminobenzoic acids .
Scientific Research Applications
3-Amino-5-(4-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic Acid
- Structure: Incorporates a phenothiazine moiety linked via an amino group to the benzoic acid core.
- Synthesis: Derived from 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid and 2-aminothiophenol under reflux with K₂CO₃ .
- Activity : Exhibits 92% inhibition against HeLa cervical cancer cells (IC₅₀ = 22.9 μg/mL), attributed to nitro group interactions in the aromatic carbonyl structure and HDAC8 inhibition .
3-Amino-5-(methylcarbamoyl)benzoic Acid (CAS 1954-96-7)
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic Acid (CAS 94610-14-7)
- Structure: Combines sulfamoyl, butylamino, and 4-hydroxyphenoxy substituents.
Physicochemical and Functional Comparison
Key Observations :
- Substituent Effects: Aryl groups (e.g., 4-methylphenyl or phenothiazine) enhance π-π stacking interactions with biological targets, improving anticancer activity . Carbamoyl/sulfamoyl groups improve solubility and metabolic stability but may reduce cell permeability .
- Amino Group Position: The 3-amino configuration is critical for hydrogen bonding in enzyme inhibition (e.g., HDAC8) .
Biological Activity
3-Amino-5-(4-methylphenyl)benzoic acid (commonly referred to as AMBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 3-Amino-5-(4-methylphenyl)benzoic acid is C14H15NO2, with a molecular weight of approximately 229.28 g/mol. The compound features an amino group at the meta position relative to the carboxylic acid, which is critical for its biological activity.
AMBA's mechanism of action primarily involves its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the hydrophobic 4-methylphenyl group enhances its binding affinity to lipid membranes and proteins. This dual interaction is hypothesized to modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
Research has demonstrated that AMBA exhibits several notable biological activities:
- Antimicrobial Activity : AMBA has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that AMBA may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of AMBA, researchers tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that AMBA exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of AMBA on human breast cancer cell lines. The study revealed that treatment with AMBA resulted in a dose-dependent decrease in cell viability, suggesting that it may induce apoptosis. Further mechanistic studies are needed to elucidate the pathways involved.
Research Findings
Recent literature highlights the potential of AMBA as a therapeutic agent:
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the amino and phenyl groups can enhance biological activity. For instance, introducing additional functional groups may increase solubility and bioavailability.
- Synergistic Effects : Combining AMBA with other compounds has shown synergistic effects in enhancing antimicrobial and anticancer activities, suggesting potential for combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
